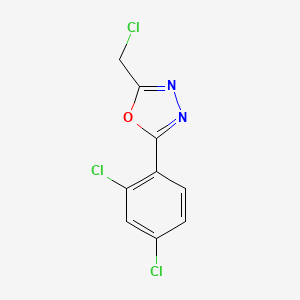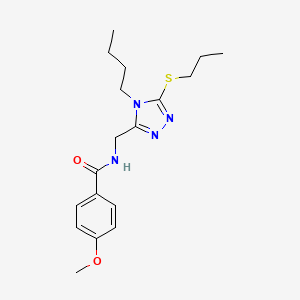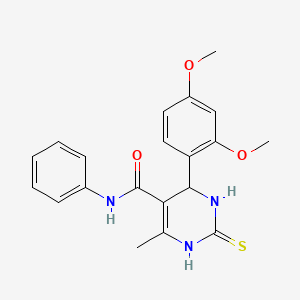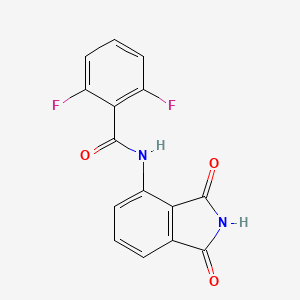
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization process.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
科学研究应用
Medicinal Chemistry: As a potential pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: For investigating its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the function of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their activity.
相似化合物的比较
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the dichlorophenyl substitution, which may affect its biological activity and chemical reactivity.
2-(Methyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole: Substitutes a methyl group for the chloromethyl group, potentially altering its reactivity and applications.
Uniqueness: The presence of both the chloromethyl and dichlorophenyl groups in 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole provides a unique combination of reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFJGLYRTYUAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)

![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(2,5-DIMETHYLPHENYL)THIOUREA](/img/structure/B2687254.png)

![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)
![Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2687260.png)
![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)

